3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine
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Overview
Description
3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine is an organic compound characterized by the presence of a bromine atom, a difluoropropoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine typically involves the following steps:
Bromination: The starting material, 4-(2,2-difluoro-propoxy)-phenylamine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions in continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylamine derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoropropoxy groups contribute to the compound’s binding affinity and selectivity, enabling it to modulate biological pathways effectively. The amine group can form hydrogen bonds with target proteins, further enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxy-phenylamine: Similar structure but with a methoxy group instead of a difluoropropoxy group.
3-Bromo-4-ethoxy-phenylamine: Similar structure but with an ethoxy group instead of a difluoropropoxy group.
3-Bromo-4-(trifluoromethoxy)-phenylamine: Similar structure but with a trifluoromethoxy group instead of a difluoropropoxy group.
Uniqueness
3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine is unique due to the presence of the difluoropropoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrF2NO |
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Molecular Weight |
266.08 g/mol |
IUPAC Name |
3-bromo-4-(2,2-difluoropropoxy)aniline |
InChI |
InChI=1S/C9H10BrF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3 |
InChI Key |
NDEDWLGMAXPRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)N)Br)(F)F |
Origin of Product |
United States |
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